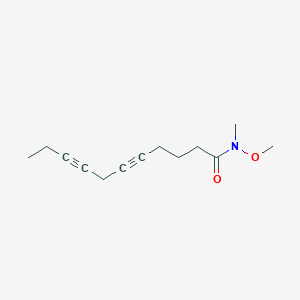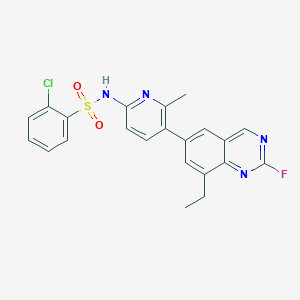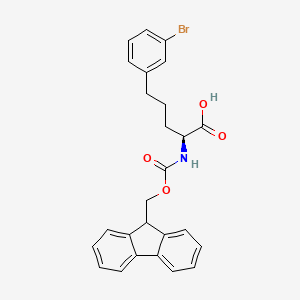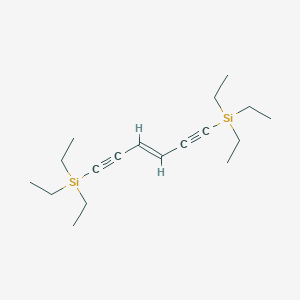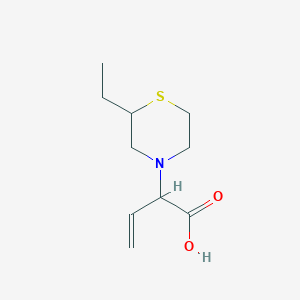
2-(2-Ethylthiomorpholin-4-yl)but-3-enoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-Ethylthiomorpholin-4-yl)but-3-enoic acid is an organic compound that features a morpholine ring substituted with an ethylthio group and a butenoic acid moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Ethylthiomorpholin-4-yl)but-3-enoic acid typically involves the reaction of morpholine derivatives with ethylthio reagents under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. This often includes the use of catalysts and specific reaction conditions to ensure efficient production .
Analyse Chemischer Reaktionen
Types of Reactions
2-(2-Ethylthiomorpholin-4-yl)but-3-enoic acid undergoes various chemical reactions, including:
Oxidation: The ethylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The double bond in the butenoic acid moiety can be reduced to form saturated derivatives.
Substitution: The morpholine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Saturated butanoic acid derivatives.
Substitution: Various substituted morpholine derivatives.
Wissenschaftliche Forschungsanwendungen
2-(2-Ethylthiomorpholin-4-yl)but-3-enoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical products.
Wirkmechanismus
The mechanism of action of 2-(2-Ethylthiomorpholin-4-yl)but-3-enoic acid involves its interaction with specific molecular targets. The ethylthio group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their function. The butenoic acid moiety may interact with cellular receptors or enzymes, influencing various biochemical pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Crotonic acid: A simple butenoic acid derivative with different substituents.
Isocrotonic acid: Another isomer of butenoic acid with distinct structural features.
3-Butenoic acid: A related compound with a similar backbone but different functional groups.
Uniqueness
2-(2-Ethylthiomorpholin-4-yl)but-3-enoic acid is unique due to the presence of both the ethylthio group and the morpholine ring, which confer distinct chemical and biological properties. This combination of functional groups makes it a versatile compound for various applications in research and industry .
Eigenschaften
Molekularformel |
C10H17NO2S |
|---|---|
Molekulargewicht |
215.31 g/mol |
IUPAC-Name |
2-(2-ethylthiomorpholin-4-yl)but-3-enoic acid |
InChI |
InChI=1S/C10H17NO2S/c1-3-8-7-11(5-6-14-8)9(4-2)10(12)13/h4,8-9H,2-3,5-7H2,1H3,(H,12,13) |
InChI-Schlüssel |
GCXUWQDTTFEEQE-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1CN(CCS1)C(C=C)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-Methyl-1H-imidazo[4,5-b]pyridin-5(4H)-one](/img/structure/B12843829.png)
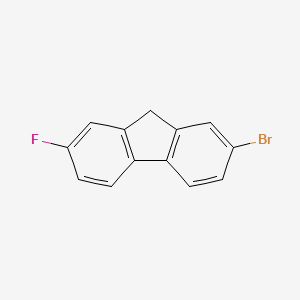

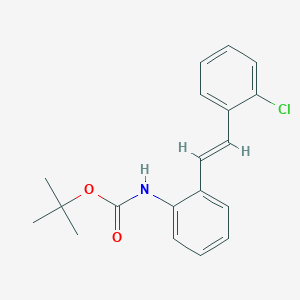

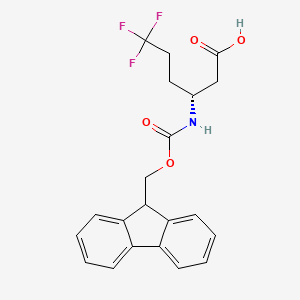

![9-Amino-3-oxabicyclo[3.3.1]nonan-7-one hydrochloride](/img/structure/B12843878.png)

